

Analytical methods for 4-(4-Chlorophenyl)oxazole-2-thiol characterization

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)oxazole-2-thiol

Cat. No.: B7813773

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Executive Summary

This guide details the analytical characterization of **4-(4-Chlorophenyl)oxazole-2-thiol** (CPOT), a heterocyclic scaffold critical in medicinal chemistry for COX-2 inhibition and antimicrobial research.

The characterization of CPOT presents a unique challenge due to prototropic tautomerism. In solution, the molecule exists in a dynamic equilibrium between the thiol (aromatic) and thione (non-aromatic) forms. Standard analytical protocols often fail if they do not account for solvent-dependent tautomer ratios and oxidative instability (disulfide formation). This protocol provides a self-validating workflow to distinguish these forms, quantify purity, and ensure structural integrity.

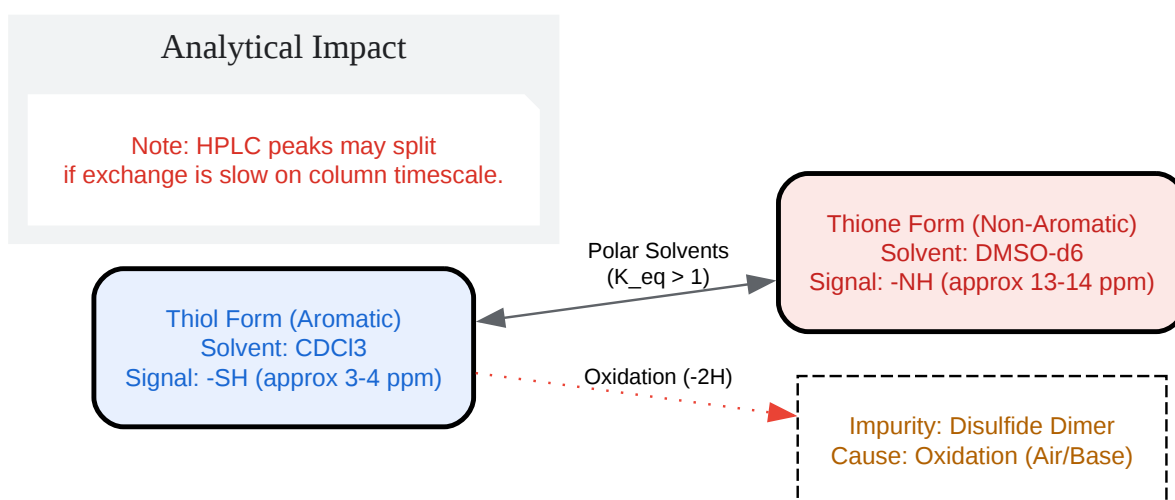
Physicochemical Context & Tautomerism

Before instrumental analysis, one must understand the "Chameleon Effect" of the 2-mercaptooxazole core.

- The Equilibrium:

- Form A (Thiol): **4-(4-chlorophenyl)oxazole-2-thiol**. Favored in the gas phase and non-polar solvents. Aromatic oxazole ring.[1][2][3][4][5][6]
- Form B (Thione): 4-(4-chlorophenyl)oxazole-2(3H)-thione. Favored in the solid state and polar aprotic solvents (DMSO, DMF). Non-aromatic ring; proton resides on Nitrogen.
- The Oxidative Trap: The thiol form is susceptible to oxidation, forming the disulfide dimer Bis[4-(4-chlorophenyl)oxazol-2-yl]disulfide. This is the primary impurity.

Visualizing the Equilibrium (DOT Diagram)



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Caption: Figure 1. Prototropic tautomerism of CPOT and the oxidative pathway to disulfide impurities.

Protocol 1: Structural Confirmation (NMR & IR)

Objective: To confirm the regiochemistry (4-position substitution) and determine the dominant tautomer.

A. Nuclear Magnetic Resonance (NMR)

- Solvent Selection Strategy:

- DMSO-d6: Favors the Thione form. Use this for routine purity checks as it stabilizes the exchangeable proton, appearing as a broad singlet downfield.
- CDCl₃
: Favors the Thiol form (or rapid exchange). Use this to observe the aromatic nature of the oxazole ring.

Nucleus	Solvent	Key Signal (approx. ppm)	Structural Assignment
H	DMSO-d6	13.8 - 14.2 (bs, 1H)	N-H (Thione form). Disappears with D O shake.
H	DMSO-d6	8.4 - 8.6 (s, 1H)	H-5 (Oxazole ring proton). Critical for confirming 4- substitution.
H	DMSO-d6	7.4 - 7.8 (m, 4H)	Ar-H (4-Chlorophenyl group). AA'BB' system.
C	DMSO-d6	~175 - 180	C=S (Thione carbon). Significantly downfield of typical C-O.
C	DMSO-d6	~135 - 140	C-5 (Oxazole).

Critical Check: If the substituent were at position 5 (a common isomer, 5-(4-chlorophenyl)...), the oxazole ring proton would be at position 4. H-4 and H-5 have distinct chemical shifts. H-5 (in 4-substituted oxazoles) typically resonates downfield of H-4 due to oxygen proximity.

B. Infrared Spectroscopy (FT-IR)

- Method: ATR (Attenuated Total Reflectance) on solid powder.

- Diagnostic Bands:
 - 2500–2600 cm
: S-H stretch. Often weak or absent in solid state due to thione preference.
 - 3100–3200 cm
: N-H stretch (Broad). Indicates Thione form (solid state).
 - 1100–1200 cm
: C=S stretching vibration.
 - 1090 cm
: C-Cl stretch (Aromatic).

Protocol 2: HPLC Method Development

Objective: Quantify purity and separate the CPOT monomer from the disulfide dimer.

Challenge: Thiol groups are acidic (pKa ~6-7). In neutral/basic pH, the thiolate anion forms, leading to peak tailing and oxidation on-column.

Method Parameters (The "Golden Standard")

Parameter	Setting	Rationale
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm	End-capping reduces secondary interactions with the N-heterocycle.
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.7)	CRITICAL: Low pH keeps the thiol protonated (neutral), improving peak shape and preventing oxidation.
Mobile Phase B	Acetonitrile (ACN)	Methanol can cause higher backpressure; ACN provides sharper peaks for aromatics.
Gradient	0-2 min: 10% B; 2-15 min: 10% 90% B; 15-20 min: 90% B.	Gradient required to elute the highly lipophilic disulfide impurity (LogP > 5).
Flow Rate	1.0 mL/min	Standard backpressure management.
Detection	UV @ 254 nm & 280 nm	254 nm for the chlorophenyl group; 280 nm typically maximizes the oxazole-thione chromophore.
Temp	30°C	Constant temperature minimizes retention time drift due to tautomeric exchange rates.

Self-Validating Step: The "Oxidation Check"

- Prepare a sample in pure ACN. Inject immediately.
- Let the sample stand in ambient air/light for 4 hours. Inject again.
- Result: If a new peak appears at a higher Retention Time (RT ~1.5x of monomer), it is the disulfide.

- Monomer LogP: ~2.5^[7]
- Disulfide LogP: ~5.2 (Elutes much later).

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation.

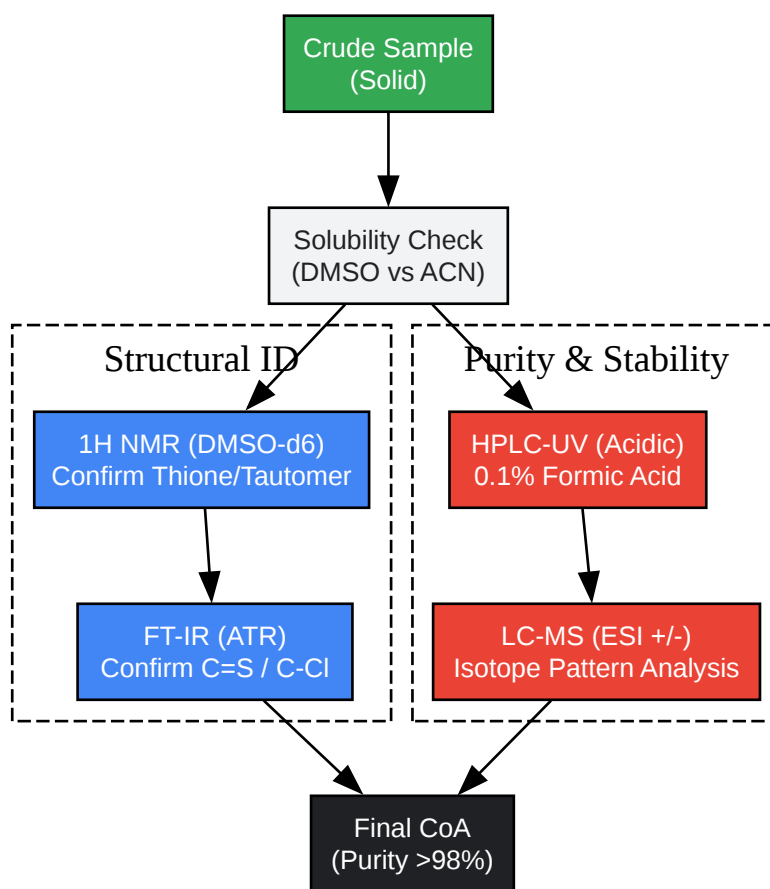
- Ionization Mode: Electrospray Ionization (ESI).
- Polarity:
 - Positive (+): [M+H]

= 212.0 (for Cl). Look for the characteristic Chlorine isotope pattern (3:1 ratio of 212:214).
 - Negative (-): [M-H]

= 210.^[8]0. Often more sensitive for thiols/thiones due to the acidic proton.
- Fragmentation (MS/MS):
 - Loss of HS• or H

S is common.
 - Cleavage of the oxazole ring may yield 4-chlorobenzonitrile fragments (m/z ~137).

Analytical Workflow Diagram



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Caption: Figure 2. Integrated analytical workflow for CPOT characterization.

Safety & Handling (SDS Summary)

- Hazards: CPOT is likely a skin and eye irritant (H315, H319). As a thiol, it may have a disagreeable odor and potential for sensitization.
- Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Hygroscopic and Oxidation Sensitive.
- Disposal: Collect in halogenated organic waste streams.

References

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- General Characterization: PubChem Compound Summary for 5-(4-chlorophenyl)oxazole-2-thiol (Isomer Analog).

(Note: While specific literature for the 4-isomer is rarer than the 5-isomer, the spectroscopic principles cited above for the oxazole-2-thiol core are chemically homologous and applicable.)

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